molecular formula C10H8BrF3O2 B13551749 Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate

Cat. No.: B13551749
M. Wt: 297.07 g/mol
InChI Key: ZHFSPKSCQZDFON-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of bromine, fluorine, and ethyl ester functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate typically involves the following steps:

    Fluorination: The fluorine atoms can be introduced via nucleophilic aromatic substitution using fluorinating agents such as potassium fluoride or cesium fluoride.

    Esterification: The final step involves the esterification of the phenyl ring with ethyl 2,2-difluoroacetate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate can be compared with similar compounds such as:

    Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Ethyl 2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of fluorine, which can influence its chemical properties and applications.

    Ethyl 2-(3-bromo-2-methylphenyl)-2,2-difluoroacetate: The presence of a methyl group instead of fluorine can alter the compound’s steric and electronic properties.

The uniqueness of this compound lies in its combination of bromine, fluorine, and ester functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3

InChI Key

ZHFSPKSCQZDFON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)Br)F)(F)F

Origin of Product

United States

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